molecular formula C9H8BrClO2 B13678975 1-(4-Bromo-3-chloro-2-methoxyphenyl)ethanone

1-(4-Bromo-3-chloro-2-methoxyphenyl)ethanone

Cat. No.: B13678975
M. Wt: 263.51 g/mol
InChI Key: AIWKVJFUWOTFAI-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromo-3-chloro-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-methoxyacetophenone. The reaction typically occurs in the presence of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-chloro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromo-3-chloro-2-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chloro-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-3-chloro-2-methoxyphenyl)ethanone is unique due to the specific combination of bromine, chlorine, and methoxy substituents on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

1-(4-bromo-3-chloro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrClO2/c1-5(12)6-3-4-7(10)8(11)9(6)13-2/h3-4H,1-2H3

InChI Key

AIWKVJFUWOTFAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Br)Cl)OC

Origin of Product

United States

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